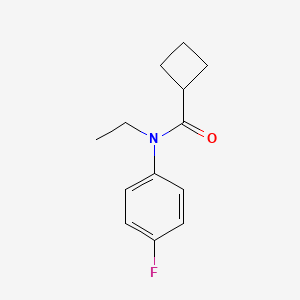
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFA belongs to the class of benzoxazole derivatives, which are known to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the aggregation of beta-amyloid, a protein that is implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been found to inhibit the formation of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide in lab experiments is its ability to selectively target specific enzymes and pathways, which can help in the development of more targeted therapies. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is its potential toxicity, which requires careful monitoring and dosage control.
Direcciones Futuras
There are several future directions for the research on N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide. One potential area of exploration is the development of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide's effects on other pathways and enzymes involved in inflammation and oxidative stress. Additionally, further studies are needed to determine the safety and efficacy of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide in animal models and clinical trials.
Métodos De Síntesis
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 2-chloroacetic acid, followed by cyclization with ortho-amino phenol in the presence of a dehydrating agent. The resulting product is then purified by recrystallization to obtain pure N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-6-2-1-5-10(11)9-14(19)18-15-17-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBQBMKSPTRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC3=CC=CC=C3O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)




